molecular formula C19H29N3O3 B5437441 N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B5437441
M. Wt: 347.5 g/mol
InChI Key: ORYKAXGQECRVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)-1,4-piperidinedicarboxamide, commonly known as DMPEA, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research. DMPEA is a promising compound that has shown to have significant effects on the central nervous system, making it a valuable tool for studying various neurological conditions.

Mechanism of Action

DMPEA acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in neurotransmission. DMPEA also acts as a partial agonist at the 5-HT~1A~ receptor, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects on the brain. It has been shown to increase the concentration of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. DMPEA has also been shown to increase the activity of the prefrontal cortex, which is responsible for cognitive functions such as decision making and impulse control.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages as a tool for scientific research. It has a high affinity for the serotonin transporter, which makes it a potent SSRI. It also has a relatively long half-life, which allows for prolonged effects on the central nervous system. However, DMPEA has some limitations as well. It has a high potential for abuse, which makes it difficult to use in clinical settings. It also has some side effects such as nausea, dizziness, and headache, which can limit its use in some experiments.

Future Directions

There are several future directions that researchers can explore with DMPEA. One potential area of research is the study of its effects on various neurological conditions such as depression, anxiety, and addiction. DMPEA can also be used to study the effects of various drugs on the brain, which can help researchers to better understand the pharmacological properties of these compounds. Another potential area of research is the development of new SSRI compounds based on the structure of DMPEA, which could lead to the development of more effective treatments for neurological conditions.

Synthesis Methods

DMPEA can be synthesized through a multi-step process that involves the reaction of piperidine with diethylamine, followed by the addition of 2-methoxy-5-methylphenylacetic acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

DMPEA has been used extensively in scientific research to study various neurological conditions such as depression, anxiety, and addiction. It has shown to have significant effects on the central nervous system, making it a valuable tool for studying the underlying mechanisms of these conditions. DMPEA has also been used to study the effects of various drugs on the brain, which has helped researchers to better understand the pharmacological properties of these compounds.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-5-21(6-2)19(24)22-11-9-15(10-12-22)18(23)20-16-13-14(3)7-8-17(16)25-4/h7-8,13,15H,5-6,9-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYKAXGQECRVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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